N-(4-Amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide
Overview
Description
N-(4-Amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide , also known by its chemical formula C₁₃H₈Cl₃N₂O₂ , is a synthetic compound with intriguing pharmacological properties. Its structure combines a benzamide core with chlorinated aromatic substituents, imparting unique characteristics.
Synthesis Analysis
The synthesis of this compound involves several steps, including chlorination, amidation, and hydroxylation. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the chlorination of the parent benzene ring introduces chlorine atoms at specific positions, leading to the final product.
Molecular Structure Analysis
The molecular structure of N-(4-Amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide reveals key features:
- Amino Group (NH₂) : Positioned at the para position of the phenyl ring, contributing to its reactivity.
- Chlorine Substituents : Two chlorine atoms at the meta and para positions enhance lipophilicity and influence biological interactions.
- Hydroxyl Group (OH) : Located ortho to the amino group, it plays a role in hydrogen bonding and solubility.
Chemical Reactions Analysis
- Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
- Reduction : Reduction of the nitro group (if present) to an amino group can be achieved using suitable reducing agents.
- Substitution Reactions : The chlorinated benzene ring can participate in electrophilic aromatic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 150°C.
- Solubility : Moderately soluble in organic solvents (e.g., acetone, methanol).
- Color : Typically pale yellow or white crystalline solid.
Scientific Research Applications
Herbicide Development
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar to N-(4-Amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide, has been identified as a potential herbicide. It demonstrates herbicidal activity against annual and perennial grasses, which could be useful in agricultural settings, including forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Antimalarial Activity
Compounds structurally related to N-(4-Amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide have shown promising antimalarial activity. A study demonstrated that compounds with similar structures exhibited significant effectiveness against resistant strains of malaria in both mice and primate models (Werbel et al., 1986).
Antimicrobial and Antifungal Properties
A range of derivatives, including those similar to N-(4-Amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide, have shown good antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against organisms such as Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Serotonin-3 (5-HT3) Receptor Antagonists
A study on 2-alkoxy-4-amino-5-chlorobenzamide derivatives revealed their potential as serotonin-3 (5-HT3) receptor antagonists. This could have implications in the development of treatments for conditions mediated by 5-HT3 receptors (Harada et al., 1995).
Oncology: Antitumor Sulfonamides
Certain sulfonamide-focused libraries, which include compounds structurally related to N-(4-Amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide, have been evaluated for their effectiveness against various human cancer cell lines. This research has led to the clinical trials of some of these compounds, highlighting their potential as oncolytic agents (Owa et al., 2002).
Safety And Hazards
- Harmful in Contact with Skin : Proper protective gear (gloves, clothing) is essential during handling.
- Emergency Measures : In case of skin contact, wash thoroughly with water. Seek medical attention if needed.
- Disposal : Dispose of according to local regulations.
Future Directions
- Biological Studies : Investigate its effects on specific cellular pathways and potential therapeutic applications.
- Structural Modifications : Explore derivatives with improved properties.
- Toxicology : Assess its safety profile more comprehensively.
Remember that this analysis is based on available information, and further research may reveal additional insights. Always consult reliable sources and scientific literature for the most up-to-date details123.
properties
IUPAC Name |
N-(4-amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2/c14-7-2-1-6(3-8(7)15)13(20)18-11-4-9(16)10(17)5-12(11)19/h1-5,19H,17H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMGDMMNWKZAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C(=C2)Cl)N)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573476 | |
Record name | N-(4-Amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide | |
CAS RN |
95709-82-3 | |
Record name | N-(4-Amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95709-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095709823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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